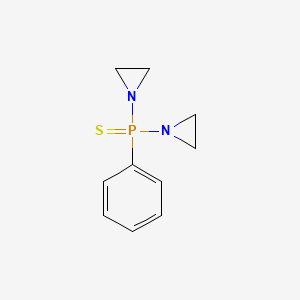

1,1'-(Phenylphosphorothioyl)diaziridine

Description

Properties

CAS No. |

2453-29-4 |

|---|---|

Molecular Formula |

C10H13N2PS |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

bis(aziridin-1-yl)-phenyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H13N2PS/c14-13(11-6-7-11,12-8-9-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

CMBJWQYWYDSRGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1P(=S)(C2=CC=CC=C2)N3CC3 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1,1 Phenylphosphorothioyl Diaziridine

Influence of Ring Strain on Reactivity Profiles of Diaziridine Systems

Diaziridine is a highly strained three-membered heterocycle containing two nitrogen atoms. mdpi.com This inherent strain, a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions), makes the ring system energetically unfavorable and thus highly reactive. mdpi.comwikipedia.org The primary driver for the chemical reactions of diaziridines is the release of this strain energy, which leads to the formation of more stable, open-chain or larger ring structures. nih.govsynthesisspotlight.com

The reactivity of the diaziridine ring is primarily associated with its steric strain and the presence of two nitrogen atoms. mdpi.com Reactions of these systems, including 1,1'-(Phenylphosphorothioyl)diaziridine, can proceed with or without ring cleavage. mdpi.com The high ring strain energy facilitates ring-opening reactions, which are a common pathway for diaziridines to achieve greater stability. rsc.org This propensity for ring-opening is a central feature of diaziridine chemistry, dictating its role as a versatile intermediate in organic synthesis. The configurational stability of the nitrogen atoms, a consequence of the ring strain preventing Walden inversion, also gives rise to the possibility of stable stereoisomers. wikipedia.org

Ring Cleavage Pathways of the Diaziridine Core

The release of ring strain in diaziridine systems is most commonly achieved through the cleavage of the bonds forming the three-membered ring. For N,N-disubstituted diaziridines, such as this compound, these pathways can involve the selective cleavage of either the Carbon-Nitrogen (C-N) bond or the Nitrogen-Nitrogen (N-N) bond. nih.gov

Cleavage of the C-N bond is a frequent reaction pathway, particularly when diaziridines react with electrophiles. This process often leads to ring expansion or the formation of acyclic products. wikipedia.org For instance, 1,3-dipolar intermediates can be generated from the C-N bond cleavage of a diaziridine, which can then be trapped in cycloaddition reactions. researchgate.net In bicyclic systems, the endocyclic C-N bond can be cleaved under various conditions, including the action of nucleophiles or through reductive methods, leading to the expansion of one of the rings. semanticscholar.org This highlights the susceptibility of the C-N bond to rupture as a means of relieving the inherent ring strain.

Alternatively, the N-N bond of the diaziridine ring can undergo cleavage. This pathway is also a known possibility for N,N-disubstituted diaziridines. nih.gov The N-N bond in diaziridines is noted to be weak, contributing to their reactivity profile. mdpi.com Ring opening of bicyclic diaziridines via N-N bond cleavage has been utilized in cycloaddition reactions with metallo-enolcarbenes. nih.gov While less common than C-N cleavage, the breaking of the N-N bond represents another viable route for the molecule to release its significant ring strain and participate in further chemical transformations.

Conversions to Diazirines

One of the most significant transformations of diaziridines is their conversion to diazirines, which are isomeric three-membered heterocycles containing a N=N double bond. nih.gov This conversion is typically achieved through oxidation and is a crucial step in the synthesis of diazirines, which are valuable as carbene precursors. wikipedia.org

The dehydrogenation of the NH-NH bond in unsubstituted or N-monosubstituted diaziridines to form the N=N double bond of a diazirine is a key oxidative transformation. nih.gov A variety of oxidizing agents have been developed to efficiently carry out this conversion. wikipedia.org The choice of oxidant can depend on the specific substrate and desired reaction conditions. Even molecular oxygen has been shown to be effective in certain cases. researchgate.net The diaziridine is often synthesized and then oxidized in a subsequent step, sometimes without isolation of the diaziridine intermediate. nih.govnih.gov

Below is a table summarizing common oxidizing agents used for the conversion of diaziridines to diazirines.

| Oxidizing Agent/System | Typical Conditions | Reference(s) |

| Silver(I) Oxide (Ag₂O) | Often used with a base like triethylamine (B128534) | nih.govwikipedia.org |

| Iodine (I₂) / Triethylamine (NEt₃) | Mild conditions, commonly used | wikipedia.orgnih.govwikipedia.org |

| Jones Reagent (CrO₃/H₂SO₄) | Strong oxidizing conditions | wikipedia.org |

| Manganese Dioxide (MnO₂) | Heterogeneous oxidation | researchgate.net |

| Swern Oxidation (Oxalyl chloride/DMSO) | Used for specific substrates | nih.gov |

| Molecular Oxygen (O₂) | Can be effective, sometimes with a base | researchgate.net |

The conversion of a diaziridine to a diazirine is fundamentally an oxidation process that results in the formation of a nitrogen-nitrogen double bond within the three-membered ring. nih.govresearchgate.net The reaction involves the formal removal of two substituents (often hydrogen atoms from the nitrogens) to create the N=N bond.

For an unsubstituted diaziridine, the mechanism involves dehydrogenation of the NH-NH moiety. nih.gov The reaction is believed to proceed through a diaziridine intermediate which is rapidly formed in situ, followed by a gradual oxidation to the corresponding diazirine. nih.gov Kinetic NMR experiments have supported this two-stage process, where the diaziridine is formed first and then subsequently oxidized. nih.gov This transformation is critical as it converts the strained hydrazine-like diaziridine into the more stable, yet highly useful, diazirine structure. wikipedia.org

Ring Expansion Reactions with Electrophilic Species

Diaziridines, as a class of strained three-membered heterocycles, are known to undergo ring expansion reactions when treated with various electrophiles. researchgate.netmdpi.com These reactions are driven by the relief of ring strain and can lead to the formation of larger, more stable heterocyclic systems. Common electrophiles that induce such transformations include isocyanates, isothiocyanates, and acetylenic esters.

However, no studies specifically detailing the ring expansion reactions of this compound with any electrophilic species have been found in the surveyed literature. Research on analogous systems, such as N-acyl or N-sulfonyl aziridines, has shown that the nature of the N-substituent can significantly influence the course of these reactions. It is plausible that the phenylphosphorothioyl group would likewise exert a strong electronic and steric influence on the reactivity of the diaziridine ring, but without experimental data, the specific outcomes of such reactions remain unknown.

Reactivity of the Phenylphosphorothioyl Group within the Diaziridine Framework: Nucleophilic and Electrophilic Characteristics

The phenylphosphorothioyl group itself possesses a rich and varied reactivity profile. The phosphorus atom is electrophilic and susceptible to attack by nucleophiles, which can lead to substitution at the phosphorus center. The sulfur atom, in the thiono (P=S) form, can exhibit nucleophilic character. Additionally, the P=S bond can undergo cleavage under certain conditions.

The interplay of these characteristics within the unique environment of a diaziridine ring is not documented for this compound. The high degree of ring strain and the presence of two nitrogen atoms in the diaziridine moiety would be expected to modulate the electronic properties of the attached phenylphosphorothioyl group. For instance, the electron-withdrawing nature of the diaziridine ring could enhance the electrophilicity of the phosphorus atom. Conversely, the nitrogen lone pairs could potentially interact with the phosphorus center, influencing its reactivity. However, without dedicated studies on this molecule, any description of its nucleophilic and electrophilic characteristics remains conjectural.

Radical Mechanism Involvement in Diaziridine Transformations, including P-radical Processes

Radical mechanisms are known to play a role in the transformation of some diaziridine derivatives. Furthermore, phosphorus-centered radicals (P-radicals) are recognized as reactive intermediates in organophosphorus chemistry. The generation of a P-radical from a phosphorothioyl group, for example through homolytic cleavage of the P-S or a P-C bond, could initiate a variety of subsequent reactions.

While there is research on the addition of P-centered radicals, generated from sources like diarylphosphine oxides, to diazirines (the oxidized form of diaziridines) to form fused diaziridine products, this does not directly address the radical processes of this compound itself. The potential for intramolecular radical reactions initiated by the phenylphosphorothioyl group, or its participation in intermolecular radical processes, is an intriguing but uninvestigated aspect of this compound's chemistry.

Structural Elucidation and Stereochemical Analysis of 1,1 Phenylphosphorothioyl Diaziridine

Experimental Methodologies for Structural Determination

Gas Electron Diffraction Studies of Diaziridine Derivatives

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase. researcher.life For diaziridine derivatives, which are often liquids, GED provides invaluable information about their unconstrained molecular geometry. mdpi.comencyclopedia.pub This method has been successfully applied to various N,N-disubstituted, trisubstituted, and bicyclic diaziridines. mdpi.comnih.gov The analysis of electron scattering patterns, often supported by quantum chemical calculations, allows for the precise determination of geometric parameters. nih.govresearchgate.net For instance, studies have shown that the N-N bond length in the diaziridine ring is not significantly affected by the cis- or trans-arrangement of substituents on the nitrogen atoms. researchgate.net

A joint analysis approach, which combines GED data with spectroscopic information and quantum chemistry calculations, is becoming a standard trend for a more comprehensive understanding of diaziridine stereochemistry. mdpi.comencyclopedia.pub

Application of Advanced Spectroscopic Techniques for Structural Characterization

A suite of advanced spectroscopic techniques is essential for the comprehensive characterization of diaziridine compounds. iipseries.org These methods provide complementary information to diffraction studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are routinely used to determine the connectivity of atoms. For diaziridines, NMR is particularly useful for observing the effects of the ring's magnetic environment on neighboring protons. For instance, protons in the vicinity of a diazirine moiety (an oxidized form of diaziridine) have been observed to show characteristic upfield resonances. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy identifies the vibrational modes of chemical bonds within a molecule. unizar-csic.es It is a valuable tool for identifying functional groups.

Raman Spectroscopy : This technique provides information on the vibrational energies of chemical bonds and is particularly useful for studying carbon-based nanomaterials. unizar-csic.es

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can provide structural information based on fragmentation patterns. researchgate.net

The combination of these spectroscopic methods, often integrated with quantum chemical calculations, provides a detailed picture of the molecular structure and electronic properties of the compound. spectroscopyonline.com

Analysis of Stereochemical Outcomes in Synthetic Routes to Phosphorothioyl-Diaziridines

The synthesis of diaziridines often involves the reaction of a carbonyl compound with an aminating agent, such as hydroxylamine-O-sulfonic acid, and an amine or ammonia (B1221849), proceeding through an intramolecular cyclization. nih.govwikipedia.org The stereochemical outcome of these syntheses is a critical aspect, as it determines which stereoisomers are formed.

The synthesis of N-monosubstituted diaziridines has been shown to be diastereoselective, with the pH of the reaction medium playing a crucial role in controlling the stereochemical outcome. nih.gov In more complex syntheses, such as intramolecular C-H insertions, the stereochemical outcome can be controlled by either the substrate or the catalyst used. rsc.org For phosphorothioyl-diaziridines, the synthetic route would be expected to produce a specific set of stereoisomers, with the relative ratios depending on the reaction conditions and the steric and electronic nature of the reactants. The convergent synthesis of complex molecules containing multiple stereocenters often relies on highly stereoselective reactions to ensure the formation of a single desired diastereomer. nih.gov

Impact of the Phenylphosphorothioyl Substituent on Diaziridine Ring Conformation and Stereochemistry

The phenylphosphorothioyl group attached to both nitrogen atoms of the diaziridine ring is expected to have a profound impact on the molecule's conformation and stereochemistry. This substituent is sterically demanding and possesses distinct electronic properties that influence the geometry of the diaziridine ring.

During synthesis, the steric bulk of the phenylphosphorothioyl precursor would play a critical role in directing the stereochemical outcome of the cyclization step, potentially favoring the formation of a specific diastereomer to minimize steric clashes. The electronic effects of the phosphorothioyl group, being potentially electron-withdrawing, could also modulate the reactivity and stability of the diaziridine ring. A comprehensive structural analysis using the experimental methods outlined above would be necessary to fully elucidate these effects.

Theoretical and Computational Studies of 1,1 Phenylphosphorothioyl Diaziridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of many-body systems. wikipedia.org It is based on the principle that the properties of a molecule can be determined from its electron density. DFT has become a popular tool for studying diaziridine-containing molecules due to its favorable balance of computational cost and accuracy. wikipedia.orgCurrent time information in MacKenzie County, CA.

Applications of DFT in the study of diaziridine systems often involve various functionals, such as B3LYP, to investigate molecular properties. nih.govmdpi.com For instance, DFT calculations have been successfully employed to study the formation heat, energetic properties, stability, and vibrational frequencies of diaziridine derivatives. nih.govmdpi.com In the context of 1,1'-(Phenylphosphorothioyl)diaziridine, DFT would be instrumental in optimizing the ground-state geometry, calculating orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and predicting spectroscopic properties. These calculations help in understanding the stability of the strained diaziridine ring and the electronic influence of the phenylphosphorothioyl group.

Table 1: Illustrative DFT Functionals for Diaziridine System Analysis

| Functional | Type | Common Applications in Diaziridine Studies |

|---|---|---|

| B3LYP | Hybrid GGA | Geometry optimization, vibrational frequencies, reaction energies. mdpi.com |

| PBE0 | Hybrid GGA | Electronic structure, thermochemistry, reaction mechanisms. mdpi.com |

| M06-2X | Hybrid Meta-GGA | Non-covalent interactions, thermochemistry, kinetics. |

| ωB97X-D | Range-Separated Hybrid | Long-range interactions, charge-transfer excitations. |

For highly accurate thermochemical data, such as enthalpies of formation, more computationally intensive ab initio methods are required. osti.govnih.gov These methods, often called "wave function methods," provide a more rigorous treatment of electron correlation than standard DFT. scispace.com Coupled-Cluster theory, particularly with single, double, and perturbative triple excitations [CCSD(T)], is considered the "gold standard" for chemical accuracy. chemrxiv.org

The Domain-Based Local Pair Natural Orbital (DLPNO) approximation to CCSD(T) makes these high-accuracy calculations feasible for larger molecules. chemrxiv.orgresearchgate.net When combined with extrapolation to the Complete Basis Set (CBS) limit, the DLPNO-CCSD(T)/CBS method can predict thermochemical properties with an accuracy of around 1 kJ/mol. nih.govnih.gov For this compound, this level of theory would provide benchmark values for its gas-phase enthalpy of formation, heat capacity, and standard entropy, which are crucial for understanding its thermodynamic stability and potential energy content. elte.hu

Table 2: Example of Calculated Thermochemical Properties for a Diaziridine Derivative using High-Level Methods

| Property | Calculated Value | Method |

|---|---|---|

| Enthalpy of Formation (ΔfH°) | Value (kJ/mol) | DLPNO-CCSD(T)/CBS |

| Standard Entropy (S°) | Value (J/mol·K) | W1X-1 |

| Heat Capacity (Cv) | Value (J/mol·K) | HEAT Protocol |

| Zero-Point Vibrational Energy | Value (kJ/mol) | Anharmonic Frequency Calculation |

Computational Probing of Reaction Mechanisms

Theoretical calculations are invaluable for elucidating the step-by-step pathways of chemical reactions. By locating and characterizing the energies of reactants, transition states, and products, computational methods can map out the entire potential energy surface of a reaction.

For this compound, computational studies could investigate its thermal or photochemical decomposition pathways, its reactivity as an aminating agent, or its role in cycloaddition reactions. DFT calculations, for example, can be used to model the transition state structures and calculate the activation barriers for proposed reaction steps. acs.org This information helps to determine the most likely reaction mechanism and to understand the factors that control the reaction rate and outcome. For instance, calculations could clarify whether a reaction proceeds through a concerted or a stepwise mechanism.

Analysis of Molecular Electrostatic Potential (MEP) and its Chemical Implications

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. ajchem-a.com The MEP is a plot of the electrostatic potential mapped onto the electron density surface of a molecule, visually representing the charge distribution. researchgate.netajchem-a.com

Different colors on an MEP map indicate different potential values: red regions signify negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. ajchem-a.com

For this compound, an MEP analysis would likely reveal a negative potential around the sulfur atom and the nitrogen atoms of the diaziridine ring, suggesting these are sites for interaction with electrophiles. nih.govnih.gov Conversely, a positive potential might be located on the phosphorus atom and the hydrogen atoms of the phenyl group. This analysis provides a qualitative prediction of how the molecule will interact with other reagents, guiding the understanding of its intermolecular interactions and reaction sites. ajchem-a.com

Computational Prediction of Reactivity and Selectivity in Phenylphosphorothioyl-Diaziridine Systems

Building upon the insights from electronic structure and reaction mechanism studies, computational chemistry can be used to predict the reactivity and selectivity of chemical transformations. By comparing the activation energies for different possible reaction pathways or competing transition states, researchers can predict which product is likely to form (chemoselectivity), where a reaction will occur on a molecule (regioselectivity), and what the stereochemical outcome will be (stereoselectivity). nih.gov

In the case of reactions involving this compound, DFT calculations could be used to predict whether it will react preferentially at the nitrogen or sulfur atoms in the presence of an electrophile. nih.gov Furthermore, if chiral centers are formed during a reaction, computational models can predict the diastereomeric or enantiomeric excess by calculating the energies of the corresponding stereoisomeric transition states. Such predictive power is a significant advantage of computational studies, as it can guide experimental efforts and reduce the need for extensive trial-and-error synthesis. nih.gov

Advanced Chemical Applications of 1,1 Phenylphosphorothioyl Diaziridine As a Synthetic Intermediate and Building Block

Role in the Synthesis of Diverse Nitrogen-Containing Heterocycles

Diaziridines are recognized as important intermediates and precursors in organic chemistry. researchgate.netnih.gov Their high ring strain and the presence of a weak N-N bond make them suitable for transformations into a wide array of other functional molecules. researchgate.net This versatility allows for the construction of various nitrogen-containing heterocycles, which are ubiquitous scaffolds in natural products, pharmaceuticals, and agrochemicals. frontiersin.orgmdpi.com

Precursors to Amines and Hydrazines via Diaziridine Intermediates

The inherent reactivity of the diaziridine ring allows it to serve as a precursor to fundamental nitrogen-containing functional groups like amines and hydrazines. researchgate.net The cleavage of the bonds within the strained three-membered ring can be controlled to yield these valuable synthons. Diaziridines possess what is known as "hydrazine aminal duality," reflecting their ability to react in ways characteristic of both hydrazines and aminals. researchgate.netnih.gov This dual reactivity enables their transformation into various nitrogenous compounds, which are foundational for more complex molecular architectures.

Divergent Synthetic Pathways to Various Heterocyclic Scaffolds (e.g., Indazoles, Fluoroquinolones)

The application of diaziridine chemistry extends to the synthesis of more complex heterocyclic systems, including medicinally important scaffolds like indazoles and fluoroquinolones.

Indazoles: These bicyclic aromatic compounds are present in a wide range of pharmacologically active molecules, including anti-cancer drugs like Niraparib and Pazopanib. nih.govnih.gov While numerous synthetic routes to indazoles exist, such as the intramolecular amination of arylhydrazones or cycloaddition reactions, the versatile reactivity of nitrogen-containing precursors derived from diaziridine chemistry offers pathways to these structures. nih.govnih.govbeilstein-journals.org Synthetic strategies often involve the formation of key N-N or C-N bonds, processes where diaziridine-derived intermediates can play a role. nih.govmdpi.com

Fluoroquinolones: This class of synthetic antibacterial agents is characterized by a 4-quinolone skeleton. asianpubs.org The development of novel fluoroquinolones often involves the synthesis of substituted 4-hydroxyquinoline (B1666331) precursors. mdpi.com The introduction of diverse nitrogen-containing substituents, particularly at the C-7 position (commonly a piperazine (B1678402) ring), is crucial for modulating antibacterial activity. asianpubs.org Synthetic pathways leveraging versatile nitrogen-containing building blocks, such as those accessible from diaziridine chemistry, are valuable in creating libraries of new fluoroquinolone derivatives for drug discovery. asianpubs.orgmdpi.com

Utility as an N-Transfer Reagent in Organic Transformations

Beyond serving as a structural precursor, the diaziridine moiety can function as a nitrogen transfer reagent. nih.govusf.edu In these reactions, the diaziridine transfers one or both of its nitrogen atoms to an organic substrate, enabling the formation of new carbon-nitrogen bonds. This capability is particularly useful for installing nitrogen atoms into molecules where direct amination is challenging. usf.edu For example, N-monosubstituted diaziridines have been used as N-transfer reagents for the stereopure synthesis of aziridines from α,β-unsaturated amides. nih.gov While historically used as carbene precursors, recent research has expanded the use of diazirines as electrophilic nitrogen sources for reactions like hydroamination, further demonstrating the versatility of this heterocyclic system. usf.edu

Applications in Photoaffinity Labeling (focus on the chemical mechanism and reagent role)

One of the most significant applications of diaziridine-containing compounds is their role as precursors to diazirines, which are powerful photophores for photoaffinity labeling (PAL). nih.govenamine.netresearchgate.net PAL is a technique used to identify and study non-covalent interactions, such as those between a small molecule and its protein target. nih.govnih.govnih.gov

Diaziridine-Mediated Synthesis of Photoaffinity Probes

Photoaffinity probes are molecules designed with three key components: a pharmacophore that binds to the target, a photoreactive group, and an enrichment handle (like an alkyne or azide (B81097) for click chemistry). nih.govnih.gov Diaziridines are crucial intermediates in the synthesis of the photoreactive diazirine group. nih.govresearchgate.net

The typical synthesis involves the reaction of a ketone with ammonia (B1221849) and an aminating agent like hydroxylamine-O-sulfonic acid to form the diaziridine ring. mdpi.commdpi.com This diaziridine is then oxidized, typically using reagents like iodine with triethylamine (B128534) or silver oxide, to form the corresponding 3H-diazirine. nih.govmdpi.com This transformation converts the N-N single bond of the diaziridine into the N=N double bond of the diazirine. nih.gov The resulting diazirine is small, relatively stable in the dark, and can be activated by UV light at wavelengths (typically 350-380 nm) that minimize damage to biological molecules. nih.govresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Precursor | Diaziridine ring, formed from a ketone. | mdpi.commdpi.com |

| Transformation | Oxidation of the diaziridine (NH-NH) to a diazirine (N=N). | nih.gov |

| Activation | UV light (350-380 nm). | nih.govresearchgate.net |

| Advantages | Small size, high reactivity of carbene, chemically stable in the dark. | nih.govresearchgate.net |

Functionalization Strategies for Carbonaceous Materials Utilizing Diazirine Derivatives

The covalent functionalization of carbonaceous materials, such as graphene and carbon nanotubes (CNTs), is a critical strategy for tuning their physical and chemical properties for advanced applications. Among the various chemical tools available, diazirine derivatives have emerged as highly effective photoactivated precursors for modifying graphitic surfaces. researchgate.netacs.orgcanterbury.ac.nz These three-membered ring compounds serve as latent sources of highly reactive carbenes, which can form stable, covalent bonds with the carbon lattice upon activation. wikipedia.orgnih.gov

The primary mechanism involves the photolytic decomposition of the diazirine ring. wikipedia.org Upon irradiation with ultraviolet (UV) light, typically around 350-370 nm, a diazirine molecule expels a molecule of dinitrogen (N₂) to generate a carbene intermediate. nih.govnih.gov This highly reactive carbene can then undergo several reactions with the carbon surface. The predominant pathway is a [1+2] cycloaddition reaction with the C=C double bonds of the graphitic structure, resulting in the formation of a stable cyclopropane (B1198618) ring covalently attached to the surface. researchgate.net Additionally, the carbene can insert into C-H bonds, which are often present at defect sites or the edges of the carbon material. researchgate.netwikipedia.org

A significant advantage of using diazirine-based linkers is the versatility and efficiency of the functionalization process. acs.org The substituents on the diazirine ring can be extensively varied, allowing for the attachment of a wide array of functional groups, from simple organic molecules to complex organometallic species or polymers. researchgate.net This "molecular tethering" approach provides a powerful platform for tailoring the surface chemistry of carbon materials. acs.orgacs.org

Detailed research has demonstrated the superior efficacy of this method compared to more conventional functionalization strategies. In a proof-of-concept study, 3-aryl-3-(trifluoromethyl)diazirines were employed as photoactivated carbene precursors to modify vitreous carbon and multiwalled carbon nanotubes (MWCNTs). researchgate.netacs.orgacs.org Specifically, an organometallic diazirine derivative, 3-[3-(trifluoromethyl)diazirin-3-yl]phenyl ferrocene (B1249389) monocarboxylate, was covalently attached to these carbon surfaces. The trifluoromethyl group is particularly useful as it helps to stabilize the carbene, preventing undesirable rearrangements and side reactions. wikipedia.orgnih.gov

The success of the covalent attachment was confirmed through extensive surface characterization using Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and cyclic voltammetry (CV). researchgate.net The results were compelling, showing that the photoactivated diazirine method yielded a surface coverage approximately 20-fold greater than that achieved in control experiments using traditional esterification between ferrocene methanol (B129727) and surface carboxylate groups. researchgate.net

The morphology of the carbon material was also found to influence the degree of functionalization. researchgate.net Studies comparing "hollow-tube" MWCNTs (h-MWCNTs), which have a higher proportion of pristine sidewall regions, with "bamboo-like" MWCNTs (b-MWCNTs), which possess more edge-plane-like defect sites, revealed differences in surface loading. The surface coverage on b-MWCNTs was found to be approximately 60-70% of that on h-MWCNTs, highlighting the ability of the reactive carbene to functionalize both the basal plane and defect sites of the carbon lattice. researchgate.net

Table 1: Comparison of Functionalization Efficiency on Carbonaceous Materials

| Carbon Material | Functionalizing Agent | Method | Surface Coverage (Γ) / mol cm⁻² (from CV) | Surface Coverage (Γ) / mol cm⁻² (from XPS) | Key Finding |

|---|---|---|---|---|---|

| Vitreous Carbon | 3-[3-(trifluoromethyl)diazirin-3-yl]phenyl ferrocene monocarboxylate | Photoactivation (UV) | 1.5 x 10⁻¹¹ | 2.2 x 10⁻¹¹ | Represents ~7-11% of a full monolayer. researchgate.net |

| h-MWCNTs | 3-[3-(trifluoromethyl)diazirin-3-yl]phenyl ferrocene monocarboxylate | Photoactivation (UV) | 2.1 x 10⁻¹¹ | 2.8 x 10⁻¹¹ | Higher surface loading due to more pristine sidewall regions. researchgate.net |

| b-MWCNTs | 3-[3-(trifluoromethyl)diazirin-3-yl]phenyl ferrocene monocarboxylate | Photoactivation (UV) | 1.3 x 10⁻¹¹ | 1.9 x 10⁻¹¹ | Lower loading, indicating reaction at both edge and basal sites. researchgate.net |

| Graphitic Materials (Control) | Ferrocene methanol | Conventional Esterification | ~1 x 10⁻¹² | Not Reported | ~20-fold lower surface coverage than the diazirine method. researchgate.net |

No Publicly Available Research Found for "1,1'-(Phenylphosphorothioyl)diaziridine"

Following a comprehensive search of available scientific literature and chemical databases, no specific research or data could be found for the chemical compound This compound . Consequently, it is not possible to generate the detailed article on its future research directions and unexplored avenues as requested.

The search yielded general information on the broader class of diaziridine compounds, which are three-membered heterocyclic molecules containing two nitrogen atoms. This body of research covers various aspects of diaziridine chemistry, including their synthesis, reactivity, and application as precursors for other chemical entities. However, none of the available resources specifically mention or provide data for the phenylphosphorothioyl-substituted derivative specified in the query.

This lack of specific information prevents the creation of scientifically accurate content for the requested outline, which includes:

Future Research Directions and Unexplored Avenues in Phenylphosphorothioyl Diaziridine Chemistry

Synergistic Computational and Experimental Investigations to Predict and Elucidate Chemical Behavior

Without dedicated research on 1,1'-(Phenylphosphorothioyl)diaziridine, any attempt to write on these topics would be purely speculative and would not meet the required standards of accuracy and detail. There are no research findings, data tables, or established chemical behaviors to report for this specific compound. It is possible that this compound is a novel compound that has not yet been synthesized or characterized, or that it is referred to by a different nomenclature not captured in the search.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.